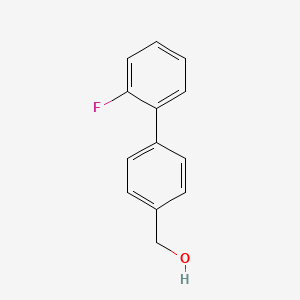
3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole-4-carboxylic acid, which is a class of compounds known for their biological importance. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties and their use in various chemical reactions .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, are synthesized through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents onto the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . Density functional theory (DFT) calculations, including HOMO-LUMO energy levels and time-dependent TD-DFT methods, are used to study the electronic transitions within the molecules .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, alkylation and nitration reactions have been reported for triazole analogs, which can yield different products depending on the reactant ratios and conditions . Cyclocondensation reactions are also common for synthesizing new pyrazole derivatives, as seen in the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals suggests potential nonlinear optical activity . Theoretical calculations, such as HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, are used to predict properties and compare them with experimental data . The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging methods .
Applications De Recherche Scientifique
Structural and Spectral Investigations
Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are biologically significant. These studies involve experimental and theoretical approaches to understand the molecular structure, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations. Such investigations lay the groundwork for further applications in designing compounds with specific properties (Viveka et al., 2016).
Synthesis and Antibacterial Screening
Pyrazole derivatives have been synthesized and evaluated for their antibacterial activities. The process involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, leading to compounds that exhibit significant antibacterial properties. This highlights the potential of such derivatives in developing new antibacterial agents (Maqbool et al., 2014).
Heterocyclic Dyes and Electronic Transitions
Studies on pyrazole-3-carboxylic acid derivatives have also explored their application in the synthesis of heterocyclic dyes. By reacting with different diazo salts and aniline derivatives, researchers have produced a variety of dyes, investigating their λmax and the effects of substituents on the electronic transition within molecules. Such research is vital for the development of new materials with specific optical properties (Tao et al., 2019).
Antifungal Activity and Structure-Activity Relationships
Novel pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity against various phytopathogenic fungi. This work includes developing a quantitative structure-activity relationship (QSAR) model to understand the molecular features contributing to antifungal efficacy. Such studies are crucial for agricultural applications, offering potential pathways to combat fungal infections in crops (Du et al., 2015).
Propriétés
IUPAC Name |
3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYLAXJJWDRRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351144 |
Source


|
| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294874-70-7 |
Source


|
| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)
![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)


![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)


![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)



